N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide
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Description
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H20N4O4S2 and its molecular weight is 396.48. The purity is usually 95%.
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Biological Activity
N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-1-(methylsulfonyl)piperidine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, including a piperidine ring, a thiophene moiety, and a cyclopropyl-substituted oxadiazole. Its molecular formula is C13H16N4O3S, with a molecular weight of approximately 304.36 g/mol.
Anticancer Potential
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with oxadiazole rings have shown cytotoxic effects against various cancer cell lines, including HepG2 and A549 cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest.
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Compound A | HepG2 | 10.5 | Apoptosis |
Compound B | A549 | 8.2 | Cell Cycle Arrest |
Antimicrobial Activity
The compound's oxadiazole structure is also associated with antimicrobial properties. Research has shown that derivatives can inhibit the growth of various pathogens, including fungi and bacteria. For example, oxadiazole-based compounds have demonstrated antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the piperidine and oxadiazole components significantly affect biological activity. For instance:
- Substitution on the thiophene ring enhances anticancer potency.
- The presence of a methylsulfonyl group is crucial for improving solubility and bioavailability.
Case Studies
-
Case Study 1: Anticancer Screening
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of piperidine derivatives and evaluated their anticancer effects on HepG2 cells. The most potent compound exhibited an IC50 value of 6 µM, significantly lower than standard chemotherapeutics. -
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of similar oxadiazole compounds. The study reported that certain derivatives showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, indicating promising antibacterial activity.
Properties
IUPAC Name |
N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-1-methylsulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S2/c1-26(22,23)20-7-4-11(5-8-20)15(21)17-12-6-9-25-13(12)16-18-14(19-24-16)10-2-3-10/h6,9-11H,2-5,7-8H2,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEDMBXZMHBBLHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)NC2=C(SC=C2)C3=NC(=NO3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.